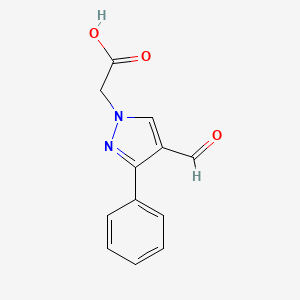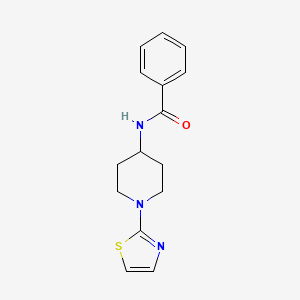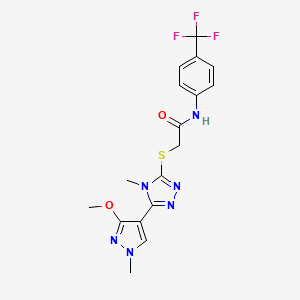![molecular formula C15H13BrN2O3 B2676927 [2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-29-2](/img/structure/B2676927.png)
[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis
The molecular structure analysis of similar compounds is often carried out using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help in optimizing the molecular structures of the compounds .Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid presents a novel method for synthesizing carboxylated pyridines under mild conditions. This process avoids the use of volatile and toxic solvents and catalysts, offering a more sustainable approach to chemical synthesis. The methodology could be applied or adapted for the synthesis of compounds similar to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" (Feng et al., 2010).
Synthesis of Ligands
Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from 5'-methyl-6-bromo-2,2'-bipyridine, provides a framework for designing and synthesizing complex ligands that could be useful in catalysis, molecular recognition, or as part of supramolecular assemblies. These methodologies could potentially be extended or modified for the synthesis of related compounds (Charbonnière, Weibel, & Ziessel, 2001).
Medicinal Chemistry Applications
While excluding information related to drug use, dosage, and side effects as requested, it's worth noting that compounds structurally related to "[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate" have been explored for their potential in medicinal chemistry. For instance, the synthesis and evaluation of compounds for their antibacterial and antifungal activity demonstrate the relevance of bromopyridine derivatives in drug discovery (Lebedyeva et al., 2012). These studies could guide future research into the therapeutic applications of similar compounds.
Material Science and Photocatalysis
Research into photochromic ruthenium DMSO complexes featuring pyridinecarboxylate ligands reveals the potential for energy conversion and photocatalytic applications. These studies highlight the utility of pyridine derivatives in developing materials with novel optical and electronic properties, which could be relevant for designing new photocatalysts or materials for solar energy conversion (Rachford, Petersen, & Rack, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-4-2-3-5-13(10)18-14(19)9-21-15(20)11-6-12(16)8-17-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDCWISRVRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B2676852.png)
![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)


![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)